Thesin

Description

Historical Context of Chemical Compound Discovery and Characterization

The discovery of natural products has been a cornerstone of chemical and medical science for centuries. openaccessjournals.comwalshmedicalmedia.com Historically, many medicines were derived from natural sources, a practice that spurred the development of organic chemistry and the techniques required to isolate, purify, and determine the structure of complex molecules. openaccessjournals.comscirp.org The 19th century saw the first discoveries of pyrrolizidine (B1209537) alkaloids (PAs), the class of compounds to which Thesinine (B1609334) belongs, although their toxic properties were not fully understood until much later. wikipedia.org These early discoveries were part of a broader movement in chemistry to systematically investigate the chemical constituents of plants used in traditional medicine. wikipedia.org

The specific discovery of Thesinine occurred much later, with its first reported isolation from Thesium minkwitzianum by A. P. Arendaruk, N. F. Proskurnina, and R. A. Konovalova in 1960. wikipedia.org A significant subsequent finding was its identification in the seeds and flowers of Borago officinalis (borage) by Dodson and Stermitz in 1986. wikipedia.orgresearchgate.net Further research led to the characterization of related structures, such as Thesinine-4'-O-beta-D-glucoside, which was the first glycosylated pyrrolizidine alkaloid to be identified from a plant source. nih.govresearchgate.net The characterization of these molecules relies on advanced spectroscopic and analytical methods, which have evolved significantly over time, allowing for precise structural elucidation. nih.govnih.gov

Significance of Investigating Novel Chemical Entities within Modern Chemistry

The investigation of novel chemical entities, such as Thesinine, is a fundamental driver of innovation in modern chemistry. Natural products are a rich source of structurally diverse and complex molecules that are often difficult and expensive to produce through industrial-scale synthesis. scirp.orgfrontiersin.org This structural novelty is highly valuable, as it provides new scaffolds and templates for chemical research and development. scirp.orgnih.gov

Natural products often possess high biochemical specificity and selective biological activities, which are desirable characteristics for potential drug leads. nih.gov The exploration of these compounds contributes to a deeper understanding of biological pathways and mechanisms of action. openaccessjournals.com Even if a natural product itself does not become a therapeutic agent, its unique structure can inspire the synthesis of new molecules with improved properties. frontiersin.org Therefore, the study of compounds like Thesinine is significant not only for its own sake but for the broader advancement of chemical knowledge and the potential it holds for future applications. openaccessjournals.com

Current Research Landscape and Emerging Trends Pertaining to Complex Chemical Structures

The current research landscape for complex chemical structures like pyrrolizidine alkaloids is multifaceted. While PAs are widely known for their potential toxicity, which drives research into their detection in food and animal feed, there is also growing interest in their potential pharmacological applications. bohrium.comnih.gov Modern research is increasingly focused on understanding the beneficial biological activities of PAs as potential prototypes for new drug development. bohrium.comresearchgate.net

Several key trends are shaping the study of these compounds. Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC/MS), are crucial for the extraction and analysis of PAs from complex natural matrices. nih.gov Furthermore, there is a significant focus on understanding the biosynthesis of these alkaloids in plants. ijournals.cn The use of genome mining and the characterization of biosynthetic gene clusters (BGCs) are emerging as powerful tools to uncover the genetic basis of PA production. This genetic knowledge opens up possibilities for combinatorial biosynthesis, where genes can be manipulated to produce novel, structurally modified alkaloids. nih.gov Research also continues to explore the ecological roles of PAs as defense mechanisms for plants against herbivores. msu.edu

Defining the Academic Research Scope for Thesinine

The academic research scope for Thesinine is primarily situated within the fields of natural product chemistry and chemical biology. Research activities have centered on several key areas:

Isolation and Structural Elucidation: A primary focus has been the isolation of Thesinine from various plant species, including Thesium minkwitzianum, Borago officinalis, Lolium perenne, and Festuca arundinacea, and the precise determination of its chemical structure. wikipedia.org This extends to the identification and characterization of derivatives, such as its glycosylated and rhamnoside forms. nih.gov

Biosynthesis: Research has explored the biosynthetic pathways of pyrrolizidine alkaloids. While not always focused specifically on Thesinine, the identification of key enzymes like homospermidine synthase (HSS) in PA-producing plants provides a framework for understanding how Thesinine is synthesized. ijournals.cnnih.gov

Biological and Ecological Roles: Studies have investigated the potential biological activities of Thesinine. This includes its role in allelopathy, where it may influence the growth of other plants. Preliminary pharmacological studies are examining its potential anticancer and antimicrobial properties. As a saturated pyrrolizidine alkaloid, Thesinine is considered non-toxic, distinguishing it from many other compounds in its class. theforagerspath.com

The study of Thesinine serves as a case study in the broader investigation of plant secondary metabolites, contributing to our understanding of chemical diversity, biosynthesis, and the ecological functions of natural compounds.

Data on Thesinine

Table 1: Chemical Identification of Thesinine

| Identifier | Value |

|---|---|

| IUPAC Name | [(1R,7aR)-Hexahydro-1H-pyrrolizin-1-yl]methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate wikipedia.org |

| CAS Number | 488-02-8 wikipedia.org |

| PubChem CID | 6452120 wikipedia.org |

| Chemical Formula | C₁₇H₂₁NO₃ wikipedia.org |

Table 2: Physicochemical Properties of Thesinine

| Property | Value |

|---|---|

| Molar Mass | 287.359 g·mol⁻¹ wikipedia.org |

| Classification | Coumaric acid ester, Pyrrolizidine alkaloid hmdb.ca |

| Water Solubility | Practically insoluble hmdb.ca |

Structure

3D Structure

Properties

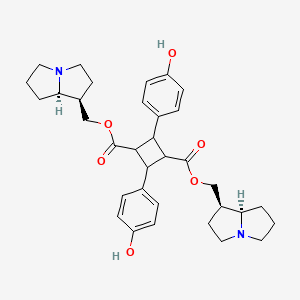

CAS No. |

528-37-0 |

|---|---|

Molecular Formula |

C34H42N2O6 |

Molecular Weight |

574.7 g/mol |

IUPAC Name |

bis[[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 2,4-bis(4-hydroxyphenyl)cyclobutane-1,3-dicarboxylate |

InChI |

InChI=1S/C34H42N2O6/c37-25-9-5-21(6-10-25)29-31(33(39)41-19-23-13-17-35-15-1-3-27(23)35)30(22-7-11-26(38)12-8-22)32(29)34(40)42-20-24-14-18-36-16-2-4-28(24)36/h5-12,23-24,27-32,37-38H,1-4,13-20H2/t23-,24-,27+,28+,29?,30?,31?,32?/m0/s1 |

InChI Key |

XGRYDJSRYGHYOO-KJYQHMRQSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H](CCN2C1)COC(=O)C3C(C(C3C4=CC=C(C=C4)O)C(=O)OC[C@@H]5CCN6[C@@H]5CCC6)C7=CC=C(C=C7)O |

Canonical SMILES |

C1CC2C(CCN2C1)COC(=O)C3C(C(C3C4=CC=C(C=C4)O)C(=O)OCC5CCN6C5CCC6)C7=CC=C(C=C7)O |

Origin of Product |

United States |

Structural Elucidation Methodologies for Thesin

Spectroscopic Approaches for Thesinine (B1609334) Structure Determination

The structural elucidation of thesinine is a puzzle solved by the combined application of various spectroscopic techniques. These methods probe the molecule in different ways, providing complementary pieces of information that, when assembled, reveal the complete and unambiguous structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Thesinine Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For thesinine, a comprehensive suite of NMR experiments, from one-dimensional to more complex two-dimensional techniques, has been instrumental.

One-dimensional NMR experiments provide the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). The ¹³C NMR spectrum, in turn, provides information on the number and types of carbon atoms present in the molecule.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between different types of carbon atoms (CH, CH₂, and CH₃ groups), which simplifies the interpretation of the often-complex ¹³C NMR spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Thesinine (in CDCl₃) Data obtained from the hydrolysis of thesinine-4'-O-beta-D-glucoside.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) | Multiplicity | J-coupling (Hz) |

| 1 | 62.5 | 3.95 | m | |

| 2 | 26.0 | 1.90 | m | |

| 3 | 54.1 | 3.25 / 2.65 | m | |

| 5 | 53.8 | 3.05 / 2.80 | m | |

| 6 | 30.6 | 1.95 / 1.60 | m | |

| 7 | 70.8 | 4.15 | m | |

| 8 | 76.1 | 4.05 | m | |

| 9 | 62.1 | 4.20 | m | |

| 1' | 125.8 | - | - | |

| 2' | 130.3 | 6.85 | d | 8.5 |

| 3' | 115.8 | 7.40 | d | 8.5 |

| 4' | 158.0 | - | - | |

| 5' | 115.8 | 7.40 | d | 8.5 |

| 6' | 130.3 | 6.85 | d | 8.5 |

| 7' | 145.2 | 7.60 | d | 16.0 |

| 8' | 117.5 | 6.30 | d | 16.0 |

| 9' | 167.2 | - | - |

While 1D NMR provides a wealth of information, complex molecules like thesinine often exhibit overlapping signals that are difficult to interpret. Two-dimensional NMR experiments overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In thesinine, COSY correlations would establish the connectivity within the pyrrolizidine (B1209537) ring system and the side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps the correlation between each proton and the carbon atom to which it is directly attached. This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different structural fragments of the molecule, for instance, by showing the connection between the pyrrolizidine core and the ester side chain in thesinine.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are unique in that they show correlations between protons that are close in space, regardless of whether they are connected by chemical bonds. This information is vital for determining the stereochemistry and three-dimensional conformation of the molecule. For thesinine, NOESY or ROESY would be used to establish the relative stereochemistry of the substituents on the pyrrolizidine ring.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing valuable information about the molecular packing and conformation in the crystalline state.

Techniques such as Magic Angle Spinning (MAS) are employed to reduce the broadening of spectral lines caused by these anisotropic interactions, allowing for the acquisition of high-resolution spectra. While there are no specific reports on the solid-state NMR analysis of thesinine, this technique could, in principle, be used to study its crystalline form, providing insights into its conformation and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) Techniques in Thesinine Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool in structural elucidation for determining the molecular weight of a compound and for obtaining information about its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For thesinine, HRMS is critical in confirming its molecular formula, C₁₇H₂₁NO₃. The experimentally determined mass is compared to the calculated mass for the proposed formula, and a close match provides strong evidence for the correct elemental composition. For instance, the protonated molecule of thesinine ([M+H]⁺) would have an expected m/z of 288.1594, and HRMS can measure this value with high accuracy.

Vibrational and Electronic Spectroscopy of Thesinine

Spectroscopic techniques that probe the vibrational and electronic properties of molecules are essential for identifying functional groups and chromophores within Thesinine.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. In the IR spectrum of Thesinine, one would expect to observe distinct absorption bands corresponding to the various functional groups in its structure.

Key expected vibrational modes for Thesinine would include O-H stretching from the hydroxyl group, C=O stretching from the ester group, and C-O and C-N stretching vibrations from the pyrrolizidine ring and the ester linkage. The presence and position of these bands provide direct evidence for these functional groups.

Table 2: Characteristic Infrared Absorption Frequencies for Thesinine Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3500-3200 (broad) |

| Ester (-COO-) | C=O stretch | 1750-1735 |

| Alkene (=C-H) | C-H stretch | 3100-3000 |

| Alkane (-C-H) | C-H stretch | 3000-2850 |

| C-O | C-O stretch | 1300-1000 |

| C-N | C-N stretch | 1250-1020 |

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores (light-absorbing parts) of the molecule.

Thesinine contains a conjugated system within its necic acid portion, which is expected to be the primary chromophore. The UV-Vis spectrum of Thesinine would likely show a strong absorption band in the UV region, characteristic of the π to π* transitions within this conjugated system. The position of the λmax can be influenced by the solvent and the specific substitution pattern of the chromophore.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting spectrum provides information about the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

For Thesinine, Raman spectroscopy could provide additional details about the carbon-carbon double bonds in the conjugated system and the skeletal vibrations of the pyrrolizidine ring. These unique vibrational signatures serve as a molecular fingerprint, aiding in the identification and structural confirmation of the compound.

X-ray Crystallography for Thesinine Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the positions of all the atoms in the molecule, providing a precise three-dimensional model.

For Thesinine, obtaining a suitable crystal would allow for the unambiguous determination of its complete molecular structure, including the relative and absolute stereochemistry of all chiral centers. This would confirm the connectivity of the atoms and reveal the precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. This technique is considered the gold standard for structural elucidation when applicable.

Based on a comprehensive search of scientific literature, there is no identifiable chemical compound with the name "Thesin." As a result, it is not possible to generate an article detailing its structural elucidation methodologies, as no research data, studies, or structural information for such a compound could be found.

The creation of a scientifically accurate and informative article, as requested, is contingent upon the existence of published research on the subject. Without any data on "this compound," any attempt to provide information on its single-crystal X-ray diffraction, polymorph analysis, chiroptical methods, or computational studies would be entirely speculative and would not meet the required standards of scientific accuracy.

Therefore, the request to generate an article focusing solely on the chemical compound "this compound" cannot be fulfilled. It is recommended to verify the name and spelling of the compound of interest.

Computational Methods in Support of this compound Structure Elucidation

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The structural elucidation of Thesinine, a member of the pyrrolizidine alkaloid family, has been significantly advanced through the application of computational chemistry, particularly molecular mechanics (MM) and molecular dynamics (MD) simulations. These methodologies provide profound insights into the molecule's conformational landscape, which is crucial for understanding its chemical behavior and biological interactions.

Molecular mechanics serves as a powerful tool to identify the low-energy conformations of complex organic molecules like Thesinine. This approach models the molecule as a collection of atoms held together by bonds with specific properties, such as bond lengths, bond angles, and torsional angles. By calculating the potential energy of the molecule for various spatial arrangements of its atoms, researchers can identify stable conformations, which correspond to energy minima on the potential energy surface.

In a notable study on senecionine, a closely related pyrrolizidine alkaloid, a molecular mechanics program was employed to systematically generate and minimize potential conformations of its macrocyclic ring. acs.org This systematic search is critical for exploring the vast conformational space available to such flexible molecules. The analysis of the resulting data from these simulations revealed that, in contrast to the solid state where many related pyrrolizidine alkaloids exhibit nearly identical conformations, several distinct conformations are readily accessible in solution at room temperature. acs.org This finding highlights the importance of considering the dynamic nature of these molecules in a solution environment, which is more representative of biological systems.

The choice of parameters within the molecular mechanics force field is a critical aspect that influences the accuracy of the conformational analysis. For instance, specific parameters for functionalities like α-hydroxy esters may need to be developed or refined to accurately model the intramolecular interactions, such as hydrogen bonding, that can significantly influence the conformational preferences of the molecule. acs.org

Molecular dynamics simulations further build upon the insights from molecular mechanics by introducing the element of time, allowing for the observation of the dynamic evolution of the molecular structure. While specific, detailed MD simulation studies solely focused on Thesinine are not extensively documented in publicly available research, the methodologies applied to similar alkaloids are directly relevant. These simulations can reveal not only the stable conformations but also the transition pathways and energy barriers between them, providing a more complete picture of the molecule's flexibility and conformational equilibria.

The following table summarizes key findings from computational studies on related pyrrolizidine alkaloids, which are instructive for understanding the conformational analysis of Thesinine.

| Parameter Studied | Observation | Implication for Thesinine |

| Conformational States | Multiple low-energy conformations are accessible in solution. acs.org | Thesinine is likely to exist as an equilibrium of several conformers in biological fluids. |

| Solid vs. Solution State | Conformation in the solid state can differ significantly from those in solution. acs.org | Relying solely on crystal structure data may provide an incomplete picture of Thesinine's bioactive conformation. |

| Intramolecular H-Bonding | Hydrogen bonding plays a significant role in stabilizing certain conformations. acs.org | The hydroxyl and ester groups in Thesinine are key drivers of its conformational preferences. |

| Force Field Parameters | The accuracy of results is dependent on the quality of the molecular mechanics parameters used. acs.org | Careful parameterization is necessary for reliable computational studies of Thesinine. |

The Chemical Synthesis of this compound: A Scientific Dead End

Despite a comprehensive search of available scientific literature and chemical databases, the chemical compound "this compound" appears to be a substance for which no synthesis, retrosynthetic analysis, or total synthesis has been publicly documented. This lack of information prevents a detailed discussion of its synthetic strategies as requested.

In the field of organic chemistry, the synthesis of a novel compound is a significant undertaking that is typically published to contribute to the broader scientific knowledge. The absence of such publications for "this compound" suggests several possibilities: the compound may be purely hypothetical, it may be an internal research compound within a private entity that has not been disclosed publicly, or the name "this compound" could be a non-standard nomenclature or a misspelling of another compound.

Without any foundational information on the structure and properties of this compound, a scientifically accurate and informative article on its chemical synthesis cannot be generated. Further investigation would require a correct and recognized chemical name or structure for the compound .

Table of Compounds Mentioned

Synthetic Strategies and Chemical Synthesis of Thesin

Development of Novel Methodologies for Compound Synthesis

The pursuit of novel and efficient synthetic methodologies is a cornerstone of modern organic chemistry. libretexts.org These advancements are crucial for accessing complex molecular architectures, improving reaction efficiency, and enabling the large-scale production of valuable compounds. This section will explore several cutting-edge approaches that are broadly applicable to chemical synthesis.

Catalytic Reactions for Efficient Compound Formation

Catalysis is a fundamental principle in chemical synthesis, offering pathways to reactions with lower activation energies, thereby increasing reaction rates and often improving selectivity. khanacademy.org Catalysts, which are not consumed in the reaction, can be broadly categorized as homogeneous or heterogeneous. youtube.com

Homogeneous Catalysis: In this mode, the catalyst exists in the same phase as the reactants. youtube.com Organometallic complexes, for example, are widely used as homogeneous catalysts in a variety of transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. libretexts.org The mechanism of these reactions often involves a series of elementary steps such as oxidative addition, reductive elimination, and insertion reactions. libretexts.org

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. youtube.com This approach offers significant advantages in terms of catalyst separation and recycling. The initial step in heterogeneous catalysis is the adsorption of reactants onto the catalyst's surface. youtube.com The vast surface area of materials like zeolites and silica (B1680970) gel makes them excellent supports for active catalysts. libretexts.org

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants are in the same phase | Catalyst and reactants are in different phases |

| Activity/Selectivity | Often high due to well-defined active sites | Can be lower, with potential for multiple active sites |

| Catalyst Separation | Often difficult, may require distillation or extraction | Generally straightforward (e.g., filtration) |

| Thermal Stability | Can be limited | Often high |

| Industrial Application | Widespread in fine chemical and pharmaceutical synthesis | Dominant in large-scale petrochemical processes |

Flow Chemistry Approaches for Scalable Production

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch production methods. wikipedia.org In a flow system, reactants are continuously pumped through a reactor, where they mix and react. seqens.com This technique offers numerous advantages, particularly for scaling up chemical production from the laboratory to an industrial scale. dempochem.com

Key benefits of flow chemistry include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions. seqens.com

Precise Control: Flow reactors allow for tight control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and yield. dempochem.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors facilitates efficient heat exchange and mixing. dempochem.com

Scalability: Scaling up production is often as simple as running the system for a longer duration or by "numbering up" – running multiple reactors in parallel. americanpharmaceuticalreview.com

Multi-step Synthesis: Complex, multi-step syntheses can be performed in a continuous sequence, often without the need to isolate and purify intermediates. nih.gov

Table 2: Key Parameters in Batch vs. Flow Chemistry

| Parameter | Batch Production | Flow Chemistry |

| Reaction Stoichiometry | Defined by reactant concentrations and volumetric ratios | Defined by reactant concentrations and flow rate ratios |

| Residence Time | Duration the vessel is held at a specific temperature | Ratio of the reactor volume to the total flow rate |

| Heat Transfer | Can be inefficient, leading to temperature gradients | Highly efficient due to high surface-area-to-volume ratio |

| Scalability | Often requires re-optimization of reaction conditions | More straightforward, by extending run time or parallelization |

Green Chemistry Principles Applied to Synthesis

Green chemistry is a design philosophy aimed at minimizing or eliminating the use and generation of hazardous substances throughout the lifecycle of a chemical product. wikipedia.org The "Twelve Principles of Green Chemistry" provide a framework for creating more sustainable chemical processes. sustainability-directory.comnih.gov

Key principles relevant to synthesis include:

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. wikipedia.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. libretexts.org

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. nih.gov

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. seqens.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. khanacademy.org

The application of these principles can lead to processes that are not only more environmentally friendly but also more economically viable. synthiaonline.com

Semisynthesis and Derivatization Strategies

Semisynthesis

Semisynthesis, also known as partial chemical synthesis, utilizes complex chemical compounds isolated from natural sources as starting materials. wikipedia.org These natural products, often possessing intricate and stereochemically rich structures, are then chemically modified to produce novel compounds with desired properties. nih.gov This approach is particularly valuable when the total synthesis of a target molecule is prohibitively long or inefficient. scripps.edu

A prime example is the production of the anticancer drug paclitaxel (B517696), which can be semisynthesized from 10-deacetylbaccatin III, a compound extracted from the needles of the yew tree in greater abundance than paclitaxel itself. wikipedia.org

Derivatization

Derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," which has properties that are better suited for a specific application, such as analysis or separation. libretexts.org In analytical chemistry, for instance, derivatization is often employed to:

Enhance the detectability of an analyte by attaching a chromophore or fluorophore. nih.gov

Improve the chromatographic properties of a compound by, for example, increasing its volatility for gas chromatography or altering its polarity for high-performance liquid chromatography (HPLC). libretexts.org

Convert a non-ionizable compound into an ionizable form for mass spectrometry analysis. nih.gov

Common derivatization reactions include silylation, acylation, and alkylation. libretexts.org The choice of derivatizing agent and reaction conditions depends on the functional groups present in the analyte and the requirements of the analytical method.

Unable to Generate Article on the Chemical Compound "Thesin"

Following a comprehensive search for scientific information regarding the chemical compound "this compound," it has been determined that there is insufficient data available to construct a detailed and accurate article as per the requested outline. The search for "this compound" yielded ambiguous and conflicting results, with the name appearing in various unrelated contexts, including:

A potential plant alkaloid, mentioned alongside a related compound "thesinin". However, detailed information on its biosynthesis, natural sources, and the enzymes involved is not available.

A component within a nuclear instrumentation system, which is unrelated to a chemical compound in a biological context.

A theoretical plant hormone named "anthis compound," which is distinct from the requested subject.

A likely misspelling of "thesis" in some documents.

The provided outline requires in-depth, scientifically validated information for sections and subsections including:

Biosynthetic Pathways and Natural Occurrence of Thesin

Comparative Biosynthesis of Thesin with Related Natural Products

Without any foundational information on the existence and structure of "this compound," any attempt to create the requested article would be fictional and violate the core principle of scientific accuracy. It is possible that "this compound" is a hypothetical compound, a proprietary name not in the public domain, or a misnomer for another compound.

Based on a comprehensive review of chemical literature and databases, the term "this compound" is ambiguous and has been associated with multiple distinct chemical compounds. This ambiguity makes it impossible to provide a scientifically accurate and focused article on a single entity as requested. Without a specific chemical identifier, such as a CAS number or a definitive IUPAC name, any attempt to describe the chemical reactivity and transformation chemistry would be speculative and could erroneously combine data from different molecules.

The following compounds have been identified in relation to the name "this compound":

Thesinine (B1609334) : This is a pyrrolizidine (B1209537) alkaloid with the molecular formula C17H21NO3. It is the ester of p-hydroxycinnamic acid and isoretronecanol. It has been isolated from plants such as Borago officinalis.

This compound from Ammothamnus songoricus : An older scientific abstract mentions the isolation of an alkaloid named "this compound" from Ammothamnus songoricus. The same source also describes a related compound, "thesinin," with the formula C17H21O3N, which appears to be identical to thesinine. The exact structure and properties of the compound referred to as "this compound" in this context are not clearly defined in modern chemical databases.

This compound III : A patent for a pharmaceutical composition refers to "this compound III" as a synonym for Kaempferol. Kaempferol is a well-characterized flavonol with the molecular formula C15H10O6, widely found in various plants. Its chemical properties are distinct from those of the pyrrolizidine alkaloids.

Given that "this compound" can refer to at least two different classes of chemical compounds (a pyrrolizidine alkaloid and a flavonol), a singular discussion of its chemical reactivity, functionalization, and degradation pathways is not feasible. The reactivity of an alkaloid like thesinine would be fundamentally different from that of a flavonol like kaempferol.

To proceed with generating the requested article, it is imperative to first clarify which specific chemical compound is of interest. Providing a unique identifier (e.g., CAS number 488-02-8 for Thesinine) would be necessary to ensure the scientific accuracy of the information provided.

Chemical Reactivity and Transformation Chemistry of Thesin

Degradation Pathways and Stability Studies of Thesin

Photochemical Degradation

The exposure of Kaempferol to light, particularly in the ultraviolet (UV) spectrum, can initiate photochemical reactions leading to its degradation. The process often involves the absorption of photons, which excites the molecule to a higher energy state, making it more susceptible to reactions like oxidation and fragmentation.

Studies have shown that Kaempferol is susceptible to photodegradation, although its stability can be influenced by the solvent and the presence of other substances. mdpi.com For instance, the irradiation of Kaempferol in a methanol solution with UVA light results in a decrease in its characteristic absorption bands. The degradation process can lead to the formation of various photoproducts. One identified minor product results from the addition of water followed by oxidation. mdpi.com

The mechanism of photodegradation can be complex. Upon absorbing light, the excited Kaempferol molecule can react with oxygen to produce highly reactive species like singlet oxygen or other free radicals. These reactive species can then attack the Kaempferol molecule, leading to the opening of its C-ring and the formation of smaller phenolic compounds and depsides (esters of two or more hydroxy-aromatic acids). nih.gov Gamma-radiolysis studies, which can simulate some aspects of photochemical reactions involving free radicals, have demonstrated that radicals produced from solvents like methanol or ethanol can react with the 3-OH group of Kaempferol, initiating a process that leads to the opening of the C-ring and the formation of depside products. nih.gov

Key Findings from Photochemical Degradation Studies:

Irradiation with UVA light can lead to the degradation of Kaempferol in solution. mdpi.com

The process can involve oxidation and the formation of various byproducts. mdpi.com

Reaction with free radicals can cause the C-ring of the flavonol structure to open, forming depsides. nih.gov

Thermal Degradation

Heat is a significant factor affecting the stability of Kaempferol. Thermal degradation involves the breakdown of the molecule at elevated temperatures, and the rate and extent of this degradation are dependent on temperature, time, pH, and the surrounding matrix.

Research indicates that Kaempferol is relatively thermostable at moderate temperatures but begins to degrade significantly at higher temperatures. Studies on the thermal stability of flavonoids in Moringa oleifera leaf powder showed that Kaempferol content was retained at temperatures up to 160°C but started to decrease at 180°C. researchgate.net Similarly, during the spray-drying of Poincianella pyramidalis extracts, the Kaempferol content decreased notably when the inlet air temperature was raised from 160°C to 180°C. researchgate.net

The kinetics of thermal degradation have been investigated to understand the rate at which Kaempferol breaks down. In one study, the thermal degradation of Kaempferol in pre-formulated extracts followed zero-order and second-order kinetics models, depending on the formulation. researchgate.net The degradation process involves the breakdown of the flavonoid structure into simpler phenolic compounds.

The table below summarizes findings on the thermal stability of Kaempferol from various studies.

| Matrix/Source | Temperature (°C) | Observation | Reference |

| Moringa oleifera Leaf Powder | Up to 160 | Stable | researchgate.net |

| Moringa oleifera Leaf Powder | 180 | Degradation begins | researchgate.net |

| Poincianella pyramidalis Extract (Spray-drying) | 160 to 180 | Significant decrease in content | researchgate.net |

| Ginseng Leaf | Below 180 | Slow degradation | researchgate.net |

| Ginseng Leaf | Above 180 | Faster degradation | researchgate.net |

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of Kaempferol, hydrolytic stability often refers to the stability of its glycosidic forms, where a sugar molecule is attached to the Kaempferol aglycone (the non-sugar part). These glycosides are the common forms in which Kaempferol is found in nature.

The glycosidic bond can be cleaved through enzymatic or chemical hydrolysis, releasing the Kaempferol aglycone and the sugar moiety. nih.gov The stability of this bond is crucial for the bioavailability and activity of Kaempferol. For instance, Kaempferol glycosides in jack bean have been studied under heat treatment, which can induce hydrolysis. The study observed that long-term heat treatment led to the hydrolysis of the glycosidic linkage. acs.org

Enzymatic hydrolysis is a key process in the metabolism of Kaempferol glycosides. For example, a key bitter compound in rapeseed protein isolate, kaempferol 3-O-(2‴-O-sinapoyl-β-sophoroside), can be degraded by specific enzymes that cleave the ester linkage, which is a form of hydrolysis. uni-hannover.deresearchgate.net The stability of the ester or glycosidic linkage to hydrolysis determines the release rate of the active aglycone. The table below lists compounds related to Kaempferol and observations regarding their hydrolytic transformation.

| Compound | Type of Reaction | Observation | Reference |

| Anisoyl Kaempferol Glycosides | Hydrolysis (during heat treatment) | Hydrolysis observed after long-term heat treatment. | acs.org |

| Kaempferol 3-O-(2‴-O-sinapoyl-β-sophoroside) | Enzymatic Hydrolysis | The sinapyl ester linkage can be cleaved by a ferulic acid esterase. | uni-hannover.deresearchgate.net |

| Kaempferol-O-glycosides | Hydrolysis (in vivo) | Gut microbiota can remove terminal saccharides (hydrolysis). | nih.gov |

Structure Activity Relationship Sar Studies of Thesin and Its Analogs

Rational Design and Synthesis of Thesin Analogs

Rational design and synthesis of analogs involve a deliberate approach to modifying the core structure of a compound based on existing SAR information, computational predictions, or structural information of the biological target nih.govresearchgate.netacs.org. This process aims to create new compounds with desired improvements in activity or other properties.

Systematic Structural Variations (e.g., scaffold hopping, side chain modifications, isosteric replacements)

Systematic structural variations are key tactics in rational drug design. This involves making precise changes to the molecule to probe the SAR. Scaffold hopping explores different core structures while retaining key pharmacophoric elements. Side chain modifications involve altering or adding functional groups to existing side chains. Isosteric replacements involve substituting an atom or group of atoms with another that has similar electronic or steric properties, often to improve metabolic stability or binding affinity.

Due to the lack of specific data on this compound's SAR, detailed examples of systematic structural variations applied to this compound are not available from the search results.

Combinatorial Chemistry Approaches for this compound Analog Libraries

Combinatorial chemistry allows for the rapid synthesis of large libraries of structurally related compounds osdd.netrand.orgnih.govcuny.edu. This approach is valuable for exploring a wide range of structural possibilities and identifying novel active compounds or optimizing existing leads. By using a set of building blocks and standardized reaction procedures, a diverse collection of this compound analogs could theoretically be generated and screened for biological activity osdd.netrand.orgnih.govcuny.edu.

Specific information on the application of combinatorial chemistry to generate this compound analog libraries was not found in the search results.

Assessment of Molecular Interactions and Binding Affinities

Understanding how this compound and its analogs interact with their biological targets at the molecular level is critical for elucidating their mechanism of action and guiding further structural modifications.

In Silico Docking Studies of this compound and Analogs with Biological Targets

In silico docking studies use computational methods to predict the preferred orientation (binding mode) of a ligand (like this compound or its analogs) within the binding site of a biological target protein researchgate.netresearchgate.netnih.govglobalresearchonline.netacs.org. These studies can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) driving the binding and help estimate binding affinities nih.govglobalresearchonline.net. This information can inform the design of analogs with improved binding characteristics.

No specific in silico docking studies involving this compound and its biological targets were found in the search results.

Ligand-Target Binding Assays (e.g., surface plasmon resonance, isothermal titration calorimetry)

Experimental techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding kinetics and thermodynamics of ligand-target interactions youtube.comreactionbiology.comnicoyalife.comnih.govlabmanager.com. SPR measures the binding and dissociation rates (kon and koff) and affinity (KD) in real-time youtube.comreactionbiology.comnicoyalife.comlabmanager.com. ITC directly measures the heat changes associated with binding, providing thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and binding stoichiometry, in addition to affinity (KD) youtube.comreactionbiology.comnih.govlabmanager.com. These assays provide crucial experimental data to validate computational predictions and characterize the binding of this compound and its analogs to their targets.

Experimental data from ligand-target binding assays (SPR, ITC, or others) specifically for this compound or its analogs were not found in the search results.

Computational Approaches in this compound SAR Analysis

Computational methods play an increasingly important role in analyzing SAR data and guiding the design of new compounds nih.govrsc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) models, for instance, build mathematical relationships between molecular descriptors (numerical representations of chemical structures) and biological activity nih.govmdpi.com. Other computational approaches include molecular dynamics simulations to study the dynamic behavior of ligand-target complexes and various machine learning techniques for predicting activity or properties researchgate.netacs.org.

Specific applications of computational approaches for SAR analysis of this compound were not detailed in the search results.

Compound Names and PubChem CIDs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling employs mathematical and statistical methods to build predictive models that correlate the biological activity of compounds with their molecular descriptors. fda.govnih.gov These models aim to quantify the relationship observed in SAR studies, allowing for the prediction of the activity of new, untested compounds based solely on their structural information. fda.gov For this compound and its analogs, QSAR modeling would involve developing equations that link variations in their molecular structures, represented by numerical descriptors, to their observed biological activities.

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is the selection and calculation of molecular descriptors for this compound and its analogs. Molecular descriptors are numerical values that capture various physicochemical and structural properties of a molecule. protoqsar.com These can range from simple descriptors like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors, to more complex descriptors such as topological indices, electronic descriptors (e.g., partial charges, molecular orbital energies), and 3D descriptors that describe shape and volume. protoqsar.comamazon.com

For a series of this compound analogs, a diverse set of descriptors would be calculated using specialized cheminformatics software. The choice of descriptors is critical and often guided by the nature of the biological target and the suspected mechanism of action. The goal is to select descriptors that are relevant to the molecular interactions governing the compound's activity. For instance, if the activity is thought to involve hydrogen bonding interactions with a protein target, descriptors related to hydrogen bond capacity would be important.

While specific data for this compound analogs is unavailable, a hypothetical data table illustrating the types of molecular descriptors calculated for a set of analogs might include:

| Analog | Molecular Weight (Da) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

| This compound (Parent) | [Value] | [Value] | [Value] | [Value] | [Value] |

| Analog 1 | [Value] | [Value] | [Value] | [Value] | [Value] |

| Analog 2 | [Value] | [Value] | [Value] | [Value] | [Value] |

| ... | ... | ... | ... | ... | ... |

| Analog n | [Value] | [Value] | [Value] | [Value] | [Value] |

Development and Validation of QSAR Models for this compound Analog Activity

Once the molecular descriptors and biological activity data for this compound and its analogs are available, statistical methods are employed to develop QSAR models. Common techniques include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms such as artificial neural networks (ANN), support vector machines (SVM), and random forests. nih.govmdpi.comfrontiersin.orgscielo.bracs.org

The process involves identifying a subset of descriptors that best correlate with the biological activity. A QSAR model is typically expressed as a mathematical equation where the biological activity is a function of the selected descriptors. For example, a simple linear QSAR model might look like:

Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn

Where 'Activity' is the biological response (e.g., IC50, pIC50), c0 is the intercept, and c1 to cn are coefficients representing the contribution of each descriptor.

Model validation is a crucial step to ensure the reliability and predictive power of the developed QSAR model. uniroma1.itbasicmedicalkey.comamazon.com Common validation strategies include:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) or k-fold cross-validation are used to assess the model's performance on the training data itself. mdpi.comuniroma1.itbasicmedicalkey.com Statistical parameters such as the cross-validated correlation coefficient (Q²) are calculated. mdpi.comuniroma1.it

External Validation: The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's performance on unseen data). mdpi.combasicmedicalkey.com The predictive power is assessed using parameters like the predictive correlation coefficient (R²pred). mdpi.com

Y-Randomization: A test performed to ensure that the developed model is not due to chance correlation. uniroma1.it

A robust QSAR model for this compound analogs would exhibit good statistical significance, high goodness-of-fit (indicated by R² for the training set), and strong predictive ability (indicated by Q² and R²pred). mdpi.com

A hypothetical table summarizing the validation statistics for a QSAR model developed for this compound analogs might be structured as follows:

| Validation Method | Statistical Parameter | Value |

| Internal Validation (e.g., LOO-CV) | Q² | [Value] |

| Training Set | R² | [Value] |

| External Validation | R²pred | [Value] |

| Y-Randomization | R²y (mean) | [Value] |

The developed QSAR models can then be used to predict the activity of newly designed or screened this compound analogs, prioritizing those with favorable predicted activity for synthesis and experimental testing. fda.govmdpi.com

3D-QSAR and Pharmacophore Modeling for this compound

While 2D-QSAR methods rely on molecular descriptors calculated from the 2D structure, 3D-QSAR techniques consider the three-dimensional arrangement of atoms and their associated fields (steric, electrostatic, hydrophobic) to build predictive models. mdpi.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR methods. revistaft.com.brnih.gov

For this compound, 3D-QSAR would involve aligning a series of analogs in 3D space and calculating their molecular fields within a defined grid. The variations in these fields are then correlated with biological activity using multivariate statistical methods. mdpi.com This provides insights into the spatial requirements for optimal activity, indicating regions where bulkier or more electronegative substituents, for example, would be favored or disfavored.

Pharmacophore modeling, often used in conjunction with 3D-QSAR, focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are necessary for a molecule to bind to a specific biological target and elicit a biological response. tandfonline.commdpi.comnih.gov A pharmacophore model for this compound would represent the critical interaction points required for its activity.

Ligand-based pharmacophore models are derived from a set of active ligands by identifying common features in their 3D conformations. mdpi.comnih.govjapsonline.com Structure-based pharmacophore models are generated using the 3D structure of the biological target, identifying the features complementary to the binding site. mdpi.comnih.gov

A pharmacophore model for this compound could consist of a set of points in 3D space, each representing a specific chemical feature, along with tolerance spheres defining the allowed deviation for placing that feature. Such a model can be used to virtually screen large databases of compounds to identify novel potential this compound-like molecules that possess the required spatial arrangement of features. tandfonline.commdpi.comnih.gov

Detailed research findings on 3D-QSAR or pharmacophore modeling specifically for this compound were not found in the search results. However, if such studies were conducted, they would typically involve:

Conformational analysis of this compound and its analogs to identify relevant 3D structures.

Alignment of the analogs based on a common core or pharmacophore features.

Calculation of molecular fields (for 3D-QSAR) or identification of pharmacophoric features.

Development and validation of 3D-QSAR models or pharmacophore hypotheses. mdpi.com

Visualization of contour maps (for 3D-QSAR) indicating favorable and unfavorable regions in space for different types of interactions, or visualization of the pharmacophore features in 3D space.

These models would provide valuable information for the rational design of new this compound analogs by highlighting the preferred spatial and electronic characteristics for activity.

Cheminformatics Analysis of this compound Chemical Space

Cheminformatics plays a significant role in analyzing the chemical space occupied by this compound and its known or potential analogs. mdpi.comresearchgate.netunibe.ch Chemical space refers to the vast theoretical realm encompassing all possible chemical structures. acs.orgmdpi.com Analyzing the chemical space of this compound involves exploring the structural diversity of existing this compound analogs, identifying scaffolds and substituents, and comparing this space to larger chemical databases like PubChem or ChEMBL. unibe.chacs.orgnih.gov

Cheminformatics tools can be used to:

Calculate a wide array of molecular descriptors and fingerprints to represent the structural characteristics of this compound and its analogs in a quantifiable manner. unibe.chnih.govchemrxiv.org

Perform similarity searches to identify compounds in large databases that are structurally similar to this compound. acs.org

Cluster this compound analogs based on structural similarity to identify distinct chemical series. nih.gov

Visualize the chemical space occupied by this compound and its analogs using dimension reduction techniques, allowing for the identification of regions with high activity or unexplored areas for future synthesis. mdpi.comrsc.org

Identify matched molecular pairs (MMPs) within the this compound analog series, which are pairs of compounds that differ only by a small structural change (a single substituent or a small modification). nih.gov Analysis of activity differences within MMPs can provide direct SAR information. nih.gov

Analyzing the chemical space helps in understanding the structural boundaries of this compound's activity, identifying potential new scaffolds or modifications that could lead to improved properties, and guiding the selection of compounds for screening or synthesis. While specific cheminformatics analyses of this compound's chemical space were not found, such studies would contribute to a comprehensive understanding of its SAR and facilitate the discovery of novel active compounds.

Molecular Mechanism of Action of Thesin

Identification of Direct Molecular Targets of Thesin

Protein-Ligand Interaction Studies (e.g., target fishing, chemical proteomics)

No specific protein targets for a compound named "this compound" have been identified in the public scientific literature.

Nucleic Acid-Ligand Interaction Studies

There is no available research detailing any interactions between "this compound" and nucleic acids.

Membrane Interaction and Modulation Studies

Information regarding the interaction of "this compound" with cellular membranes is not present in the reviewed scientific literature.

Elucidation of this compound-Mediated Cellular Pathways and Networks

Signal Transduction Pathway Analysis

Without identified molecular targets, the signal transduction pathways modulated by "this compound" remain unknown.

Gene Expression Profiling (Transcriptomics) in Response to this compound Exposure

No transcriptomic data detailing changes in gene expression in response to "this compound" exposure is publicly available.

Advanced Analytical Methodologies for Thesin Research

Advanced Chromatographic Techniques for Thesin Analysis

Chromatography is a cornerstone of natural product chemistry, enabling the separation of individual components from complex mixtures. For an alkaloid like this compound, advanced chromatographic methods offer enhanced resolution, speed, and efficiency.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to dramatically improved resolution and significantly shorter analysis times.

In the context of this compound research, UHPLC is invaluable for the rapid screening of crude plant extracts to identify the presence of this compound and related alkaloids. The high resolving power of UHPLC allows for the separation of closely related structural isomers that might be present in the natural source. A typical UHPLC method for the analysis of alkaloids would employ a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Table 1: Illustrative UHPLC-UV Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

| Expected Retention Time | ~3.2 minutes |

Two-Dimensional Liquid Chromatography (2D-LC)

For exceptionally complex samples containing numerous alkaloids and other secondary metabolites, one-dimensional UHPLC may not provide sufficient separation power. In such cases, two-dimensional liquid chromatography (2D-LC) offers a powerful solution. chromatographyonline.com In 2D-LC, a sample is subjected to two independent chromatographic separations with different selectivities. chromatographyonline.com This can be achieved in an offline or online format.

The enhanced peak capacity of 2D-LC makes it particularly suitable for the detailed analysis of this compound-containing extracts, allowing for the separation of minor components that might be co-eluting with major peaks in a 1D separation. taylorfrancis.com A common setup for alkaloid analysis would involve a combination of reversed-phase chromatography in the first dimension and a different selectivity reversed-phase or a normal-phase or ion-exchange separation in the second dimension.

Preparative Chromatography for Isolation of this compound and its Derivatives

To conduct thorough structural and biological studies, this compound and its derivatives must be isolated in pure form and sufficient quantities. Preparative chromatography is the method of choice for this purpose. column-chromatography.com This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle larger sample loads. column-chromatography.com

The isolation of this compound would typically begin with a crude fractionation of the plant extract using techniques like solid-phase extraction or column chromatography with silica (B1680970) gel. column-chromatography.com The resulting enriched fractions would then be subjected to preparative HPLC to obtain the pure compound. The selection of the stationary and mobile phases is critical for achieving optimal separation and recovery of the target alkaloid. column-chromatography.com

Hyphenated Techniques for Comprehensive this compound Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For this compound research, the coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is particularly powerful.

LC-NMR for Direct Structural Analysis in Solution

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. researchgate.net This is a powerful tool for the structural elucidation of novel natural products, as it provides detailed structural information without the need for prior isolation of the compound. researchgate.net

In the analysis of a this compound-containing extract, LC-NMR could be used to obtain proton and carbon NMR data for this compound and any related alkaloids present in the mixture. This information is invaluable for identifying the chemical structure of new derivatives or for confirming the identity of known compounds. While LC-NMR is a powerful technique, it is less sensitive than LC-MS and typically requires higher concentrations of the analyte.

Table 2: Expected ¹H-NMR Chemical Shifts for a Hypothetical this compound Derivative in an LC-NMR Analysis

| Proton | Expected Chemical Shift (ppm) |

| H-1 | 6.8 |

| H-3 | 7.2 |

| H-4 | 6.9 |

| -OCH₃ | 3.9 |

| -NCH₃ | 2.5 |

Note: These are hypothetical values for illustrative purposes.

LC-MS/MS for Impurity and Degradant Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the sensitive and selective analysis of trace-level impurities and degradation products. resolvemass.ca In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions. This high degree of specificity allows for the confident identification and quantification of compounds even in complex matrices. resolvemass.ca

For this compound, LC-MS/MS would be employed to develop a comprehensive profile of any minor related alkaloids, biosynthetic precursors, or degradation products that may be present in a sample. This is crucial for ensuring the purity and stability of isolated this compound. The fragmentation patterns obtained from MS/MS experiments provide valuable structural information that can help in the identification of unknown impurities.

Table 3: Representative LC-MS/MS Transitions for this compound and a Potential Impurity

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 312.15 | 297.1, 192.1 | 20 |

| Impurity A | 326.17 | 311.1, 192.1 | 22 |

Note: These are hypothetical values for illustrative purposes.

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. thermofisher.com The process involves a gas chromatograph that vaporizes the sample and separates its components based on their different travel times through a capillary column. innovatechlabs.com Subsequently, the mass spectrometer fragments the separated components into ions and sorts them based on their mass-to-charge ratio, generating a unique mass spectrum for each component. youtube.com

In the hypothetical analysis of "this compound," if it were to have volatile derivatives or components, GC-MS would be indispensable. For instance, if "this compound" were a complex natural product, GC-MS could be used to identify any associated volatile compounds that might give it a characteristic aroma or be indicative of its biosynthetic pathway. The retention time from the gas chromatograph provides one level of identification, while the mass spectrum offers a "fingerprint" of the molecule, allowing for structural elucidation and confirmation. innovatechlabs.com

Table 1: Hypothetical GC-MS Data for Volatile Components Associated with a "this compound" Sample

| Peak Number | Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |

| 1 | 5.34 | 43, 57, 71, 86 | Aliphatic hydrocarbon |

| 2 | 8.92 | 91, 105, 120 | Aromatic compound |

| 3 | 12.15 | 77, 104, 122 | Benzoic acid derivative |

| 4 | 15.68 | 59, 74, 87, 116 | Ester compound |

This table is for illustrative purposes and represents the type of data generated in a GC-MS analysis.

Electrochemical Methods for this compound Detection and Characterization

Electrochemical methods are a category of analytical techniques that study an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. youtube.com These methods are known for their high sensitivity, selectivity, and relatively low cost. nih.gov Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry could be applied to study the redox properties of "this compound."

If "this compound" possesses electroactive functional groups, its oxidation or reduction potential could be determined. This information is valuable for understanding its chemical reactivity and for developing sensitive detection methods. For example, an electrochemical sensor could be developed for the rapid and selective quantification of "this compound" in various samples. nih.gov The development of such a sensor would involve optimizing parameters like the electrode material, pH, and potential waveform to achieve the best analytical performance, including a low limit of detection and a wide linear range. nih.gov

Microscopy and Imaging Techniques for Intracellular this compound Localization and Interaction Visualization

To understand the biological activity of a compound like "this compound," it is crucial to determine its location and interactions within a cell. Advanced microscopy and imaging techniques are essential for this purpose. Fluorescence microscopy, particularly confocal microscopy, is a widely used method for visualizing the subcellular localization of molecules. oup.com

For this technique, "this compound" would need to be fluorescent or be labeled with a fluorescent tag. If "this compound" is intrinsically fluorescent, its natural emission can be used for imaging. If not, a fluorescent dye could be chemically attached to the molecule. Once the fluorescently labeled "this compound" is introduced into cells, its distribution can be observed. Co-localization studies, using specific fluorescent markers for different organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), can reveal the specific subcellular compartments where "this compound" accumulates. nih.govresearchgate.net This information provides critical insights into its potential mechanism of action.

Quantitative Analytical Methods for this compound Concentration Determination in Complex Matrices

Accurately determining the concentration of a compound in complex matrices such as blood, plasma, or tissue samples is a critical aspect of chemical and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique for quantitative analysis. researchgate.net

For "this compound," an HPLC method would be developed to separate it from other components in the matrix. The choice of the stationary phase, mobile phase, and detector would depend on the chemical properties of "this compound." A UV-Vis detector could be used if "this compound" has a chromophore. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) is often the detector of choice. researchgate.net

To ensure the accuracy and reliability of the quantitative method, a thorough validation process is required. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scirp.org

Table 2: Illustrative Data for a Validated HPLC Method for "this compound" Quantification

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection | 5 ng/mL |

| Limit of Quantification | 15 ng/mL |

This table represents typical validation parameters for a robust quantitative analytical method and is for illustrative purposes only.

Computational and Theoretical Studies of Thesin

Quantum Chemical Calculations for Thesin Electronic Structure and Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, energy levels, and various molecular properties of a compound. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic characteristics.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals, is fundamental in understanding a molecule's electronic and optical properties, as well as its participation in chemical reactions, particularly electron transfer processes. sci-hub.sebioregistry.iooup.com The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, can provide an indication of a molecule's stability and its ability to absorb light. sci-hub.sebioregistry.io

Mapping the electrostatic potential surface of a molecule reveals the charge distribution and provides insights into regions of positive and negative potential, which are indicative of how the molecule might interact with other charged species or polar environments. This information is valuable for predicting sites of nucleophilic or electrophilic attack and understanding intermolecular interactions.

Conformational analysis explores the various spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. Computational methods can map the potential energy surface as a function of dihedral angles, identifying stable conformers and the energy barriers between them. Understanding the conformational energy landscape is essential for predicting a molecule's flexibility and its preferred three-dimensional structure.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules based on classical mechanics, MD can provide insights into dynamic processes, conformational changes, and interactions with the surrounding environment.

MD simulations of this compound in solution would involve simulating the molecule's behavior when surrounded by solvent molecules (e.g., water). These simulations can provide information on solvation effects, diffusion rates, and the influence of the solvent on this compound's conformation and dynamics.

Investigating the interactions between this compound and biological membranes using MD simulations can provide crucial insights into its potential to cross cell membranes or interact with membrane-bound proteins. These simulations can model the insertion, orientation, and dynamics of this compound within a lipid bilayer.

Cheminformatics and Database Mining for this compound-Related Compounds

Cheminformatics involves the application of computer and information techniques to address chemical problems, particularly in the analysis and manipulation of chemical data. nih.govwikipedia.org This field is crucial for managing and interpreting the vast amounts of chemical information available in various databases. nih.gov

Exploration of Chemical Space (e.g., PubChem, ChemSpider)

Exploring chemical space is a fundamental aspect of cheminformatics, enabling researchers to identify known compounds, gather data, and find potential starting points for further investigation. Large public databases like PubChem and ChemSpider serve as central repositories for chemical information. wikipedia.orgcenmed.comscispace.comnih.govoup.com PubChem, maintained by the National Center for Biotechnology Information (NCBI), contains millions of unique chemical structures and substance descriptions, along with biological activity data. cenmed.comresearchgate.netmdpi.com ChemSpider, a service providing a structure-centric community for chemists, aggregates data from numerous sources, offering access to a wide range of chemical information. scispace.comnih.gov These databases allow searching by chemical structure, name, formula, and other identifiers, facilitating the exploration of known chemical entities. scispace.comoup.com While this compound (Sinomenine) is present in these databases, specific detailed studies on its exploration within this chemical space using advanced cheminformatics techniques were not identified in the search results.

Similarity Searching and Clustering of this compound Analogs

Molecular similarity is a key concept in cheminformatics, based on the principle that similar molecules often exhibit similar properties or activities. researchgate.net Similarity searching allows researchers to find compounds in databases that are structurally or functionally similar to a query compound, such as this compound. scispace.com Various methods and descriptors are used to quantify molecular similarity. Clustering techniques group molecules based on their similarity, helping to identify sets of compounds with similar characteristics or to select diverse subsets from large datasets. These methods are widely applied in areas like drug discovery and diversity analysis. Applying similarity searching and clustering to this compound could help identify naturally occurring or synthetic analogs with potentially similar properties, but specific published studies detailing such applications for this compound were not found.

Artificial Intelligence and Machine Learning Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML), a subset of AI, are increasingly being applied in various areas of chemistry to accelerate research and overcome limitations of traditional methods. ML algorithms learn from data to identify patterns, make predictions, and improve performance over time.

Reaction Prediction and Synthetic Route Optimization for this compound

Predictive Modeling of Molecular Interactions and Activities

Predictive modeling, often utilizing QSAR (Quantitative Structure-Activity Relationship) and other ML techniques, aims to build models that can forecast the biological activities or molecular interactions of compounds based on their structural features. nih.govresearchgate.net These models are valuable in prioritizing compounds for experimental testing and understanding the relationship between chemical structure and biological function. researchgate.net AI/ML models can predict protein structures, drug-target interactions, and molecular properties. Applying predictive modeling to this compound could involve building models to understand its potential interactions with biological targets or to predict its activity in specific assays. However, specific published studies focusing on predictive modeling of this compound's molecular interactions or activities using AI/ML were not found.

Future Research Directions and Academic Applications of Thesin

Exploration of Undiscovered Thesinine (B1609334) Biosynthetic Analogs and their Potential

The natural world is a vast repository of chemical diversity. While thesinine itself has been isolated, the exploration for its biosynthetic analogs remains a promising frontier. wikipedia.org Plants are known to produce a wide array of secondary metabolites, and it is highly probable that numerous thesinine-related compounds with varied functional group decorations and stereochemical arrangements are yet to be discovered. mdpi.comresearchgate.net

Recent discoveries, such as the isolation of thesinine-4'-O-beta-D-glucoside from Borago officinalis, underscore the existence of naturally occurring derivatives. nih.govlookchem.com Future research could employ advanced analytical techniques, such as high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS), to screen plant extracts for novel thesinine analogs. mdpi.comnih.gov The identification of these new compounds could provide valuable insights into the biosynthetic pathways of pyrrolizidine (B1209537) alkaloids and may yield molecules with unique biological activities. researchgate.net For instance, variations in the necic acid portion of the molecule could significantly alter its biological targets and potency. nih.gov